molecular formula C14H17NO5 B554447 Z-HYP-OMe CAS No. 64187-48-0

Z-HYP-OMe

Cat. No.: B554447
CAS No.: 64187-48-0
M. Wt: 279.29 g/mol
InChI Key: DGYHPLMPMRKMPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Z-HYP-OMe is typically synthesized by reacting N-protected trans-L-hydroxyproline (Z-HYP) with a methyl esterification reagent in methanol . The reaction is usually carried out at room temperature, and common methyl esterification reagents include methanol and methyl formate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. This includes the use of protected amino acids and esterification reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Z-HYP-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Z-HYP-OMe is unique due to its specific configuration and functional groups, which make it particularly useful in the synthesis of hydroxyproline-related polypeptides and peptide drugs. Its high purity and specific molecular structure provide advantages in various biochemical applications compared to other similar compounds .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKAGQHUUDRPOI-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64187-48-0
Record name 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64187-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Z-HYP-OMe a good acceptor molecule in transglycosylation reactions catalyzed by enzymes found in Achatina achatina digestive juice?

A1: Research has shown that the digestive juice of the giant African snail, Achatina achatina, is a rich source of various glycosidases, including β-galactosidase and α-fucosidase. [, ] These enzymes are capable of catalyzing not only hydrolysis reactions but also transglycosylation reactions, which involve the transfer of a glycosyl unit to an acceptor molecule other than water. [, ] this compound (N-carbobenzyloxy-hydroxyproline methyl ester) possesses a hydroxyl group, making it a suitable acceptor for the transfer of glycosyl units. Studies have demonstrated that this compound exhibits significant acceptor efficiency with the β-galactosidase activity present in the snail digestive juice, leading to the formation of β-galactosyl-(this compound) derivatives. [, ] Notably, the yield of galactosyl-(this compound) reached 28%, highlighting the effectiveness of this compound as an acceptor molecule in this specific enzymatic reaction. []

Q2: How does the specificity of the glycosidases in Achatina achatina digestive juice influence the use of this compound in transglycosylation reactions?

A2: The digestive juice of Achatina achatina contains a diverse array of glycosidases with varying specificities. [] For instance, research has identified two α-fucosidases with broad substrate specificity and an acidic β-galactosidase with strict specificity towards β-galactosides. [] This difference in specificity significantly influences the outcome of transglycosylation reactions using this compound as an acceptor. While the broad specificity of the α-fucosidases might enable them to utilize this compound to some extent, the strict specificity of the β-galactosidase suggests that it would only efficiently catalyze the transfer of galactosyl units to this compound, leading to the formation of the specific product, β-galactosyl-(this compound). [] Therefore, understanding the specificities of the different glycosidases within the Achatina achatina digestive juice is crucial for predicting the outcome and efficiency of transglycosylation reactions involving this compound.

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